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molecular formula C11H14ClN B1592749 (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine CAS No. 616202-81-4

(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine

Cat. No. B1592749
M. Wt: 195.69 g/mol
InChI Key: XTTZERNUQAFMOF-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08999970B2

Procedure details

1,2-Dichlorobenzene (about 1522 kg), 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (about 530 kg, 1.97 kmol, 1.00 eq.), and aluminum chloride (about 387 kg, 2.90 kmol, 1.47 eq.) are charged to a vessel vented to a caustic scrubber. The mixture is then stirred and heated at about 126° C. under nitrogen for about 16 h. The resulting Friedel-Crafts reaction mixture is then cooled. Purified or potable water (about 1060 kg) and silica gel are charged to a second vessel. The cooled Friedel-Crafts reaction mixture is then added to the aqueous silica gel slurry stirred and cooled in the second vessel. The stirred quench mixture is filtered at about 58° C., and the silica gel filter cake is washed with purified or potable water (about 212 kg). Optionally, some or all of this water may be used to rinse the quench vessel into the filter. The mother and wash liquor filtrates are combined in a vessel and are cooled with stirring to about 22° C. Stirring is then stopped, and upon settling, three phases separate. The brown lowest phase consists mostly of 1,2-dichlorobenzene and is drained to solvent regeneration. The lower of the remaining two phases, which is the middle phase of the original three-phase mixture, contains most of the product. The topmost phase is a turbid water phase containing a smaller amount of the product. These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %, to achieve an aqueous phase pH of at least about 13. The cyclohexane phase is washed with purified or potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure to remove solvent and provide crude title compound, an oil, as the distillation residue.
Quantity
530 kg
Type
reactant
Reaction Step One
Quantity
387 kg
Type
reactant
Reaction Step One
Quantity
1522 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH:3]([CH3:15])[CH2:4][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]([CH3:15])[C:13]=2[CH:12]=1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
530 kg
Type
reactant
Smiles
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
Name
Quantity
387 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1522 kg
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
126 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting Friedel-Crafts reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
CUSTOM
Type
CUSTOM
Details
Purified
ADDITION
Type
ADDITION
Details
potable water (about 1060 kg) and silica gel are charged to a second vessel
CUSTOM
Type
CUSTOM
Details
The cooled Friedel-Crafts reaction mixture
ADDITION
Type
ADDITION
Details
is then added to the aqueous silica gel slurry
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the second vessel
CUSTOM
Type
CUSTOM
Details
The stirred quench mixture
FILTRATION
Type
FILTRATION
Details
is filtered at about 58° C.
FILTRATION
Type
FILTRATION
Details
the silica gel filter cake
WASH
Type
WASH
Details
is washed
CUSTOM
Type
CUSTOM
Details
with purified
WASH
Type
WASH
Details
to rinse the quench vessel into the filter
WASH
Type
WASH
Details
The mother and wash liquor filtrates
CUSTOM
Type
CUSTOM
Details
are combined in a vessel
TEMPERATURE
Type
TEMPERATURE
Details
are cooled
STIRRING
Type
STIRRING
Details
with stirring to about 22° C
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
three phases separate
ADDITION
Type
ADDITION
Details
containing a smaller amount of the product
CUSTOM
Type
CUSTOM
Details
These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %
WASH
Type
WASH
Details
The cyclohexane phase is washed
CUSTOM
Type
CUSTOM
Details
with purified
DISTILLATION
Type
DISTILLATION
Details
potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08999970B2

Procedure details

1,2-Dichlorobenzene (about 1522 kg), 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (about 530 kg, 1.97 kmol, 1.00 eq.), and aluminum chloride (about 387 kg, 2.90 kmol, 1.47 eq.) are charged to a vessel vented to a caustic scrubber. The mixture is then stirred and heated at about 126° C. under nitrogen for about 16 h. The resulting Friedel-Crafts reaction mixture is then cooled. Purified or potable water (about 1060 kg) and silica gel are charged to a second vessel. The cooled Friedel-Crafts reaction mixture is then added to the aqueous silica gel slurry stirred and cooled in the second vessel. The stirred quench mixture is filtered at about 58° C., and the silica gel filter cake is washed with purified or potable water (about 212 kg). Optionally, some or all of this water may be used to rinse the quench vessel into the filter. The mother and wash liquor filtrates are combined in a vessel and are cooled with stirring to about 22° C. Stirring is then stopped, and upon settling, three phases separate. The brown lowest phase consists mostly of 1,2-dichlorobenzene and is drained to solvent regeneration. The lower of the remaining two phases, which is the middle phase of the original three-phase mixture, contains most of the product. The topmost phase is a turbid water phase containing a smaller amount of the product. These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %, to achieve an aqueous phase pH of at least about 13. The cyclohexane phase is washed with purified or potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure to remove solvent and provide crude title compound, an oil, as the distillation residue.
Quantity
530 kg
Type
reactant
Reaction Step One
Quantity
387 kg
Type
reactant
Reaction Step One
Quantity
1522 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH:3]([CH3:15])[CH2:4][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]([CH3:15])[C:13]=2[CH:12]=1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
530 kg
Type
reactant
Smiles
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
Name
Quantity
387 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1522 kg
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
126 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting Friedel-Crafts reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
CUSTOM
Type
CUSTOM
Details
Purified
ADDITION
Type
ADDITION
Details
potable water (about 1060 kg) and silica gel are charged to a second vessel
CUSTOM
Type
CUSTOM
Details
The cooled Friedel-Crafts reaction mixture
ADDITION
Type
ADDITION
Details
is then added to the aqueous silica gel slurry
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the second vessel
CUSTOM
Type
CUSTOM
Details
The stirred quench mixture
FILTRATION
Type
FILTRATION
Details
is filtered at about 58° C.
FILTRATION
Type
FILTRATION
Details
the silica gel filter cake
WASH
Type
WASH
Details
is washed
CUSTOM
Type
CUSTOM
Details
with purified
WASH
Type
WASH
Details
to rinse the quench vessel into the filter
WASH
Type
WASH
Details
The mother and wash liquor filtrates
CUSTOM
Type
CUSTOM
Details
are combined in a vessel
TEMPERATURE
Type
TEMPERATURE
Details
are cooled
STIRRING
Type
STIRRING
Details
with stirring to about 22° C
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
three phases separate
ADDITION
Type
ADDITION
Details
containing a smaller amount of the product
CUSTOM
Type
CUSTOM
Details
These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %
WASH
Type
WASH
Details
The cyclohexane phase is washed
CUSTOM
Type
CUSTOM
Details
with purified
DISTILLATION
Type
DISTILLATION
Details
potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08999970B2

Procedure details

1,2-Dichlorobenzene (about 1522 kg), 2-chloro-N-(4-chlorophenethyl)propan-1-amine hydrochloride (about 530 kg, 1.97 kmol, 1.00 eq.), and aluminum chloride (about 387 kg, 2.90 kmol, 1.47 eq.) are charged to a vessel vented to a caustic scrubber. The mixture is then stirred and heated at about 126° C. under nitrogen for about 16 h. The resulting Friedel-Crafts reaction mixture is then cooled. Purified or potable water (about 1060 kg) and silica gel are charged to a second vessel. The cooled Friedel-Crafts reaction mixture is then added to the aqueous silica gel slurry stirred and cooled in the second vessel. The stirred quench mixture is filtered at about 58° C., and the silica gel filter cake is washed with purified or potable water (about 212 kg). Optionally, some or all of this water may be used to rinse the quench vessel into the filter. The mother and wash liquor filtrates are combined in a vessel and are cooled with stirring to about 22° C. Stirring is then stopped, and upon settling, three phases separate. The brown lowest phase consists mostly of 1,2-dichlorobenzene and is drained to solvent regeneration. The lower of the remaining two phases, which is the middle phase of the original three-phase mixture, contains most of the product. The topmost phase is a turbid water phase containing a smaller amount of the product. These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %, to achieve an aqueous phase pH of at least about 13. The cyclohexane phase is washed with purified or potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure to remove solvent and provide crude title compound, an oil, as the distillation residue.
Quantity
530 kg
Type
reactant
Reaction Step One
Quantity
387 kg
Type
reactant
Reaction Step One
Quantity
1522 kg
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl[CH:3]([CH3:15])[CH2:4][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]([CH3:15])[C:13]=2[CH:12]=1 |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
530 kg
Type
reactant
Smiles
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
Name
Quantity
387 kg
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
1522 kg
Type
solvent
Smiles
ClC1=C(C=CC=C1)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
126 °C
Stirring
Type
CUSTOM
Details
The mixture is then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting Friedel-Crafts reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
is then cooled
CUSTOM
Type
CUSTOM
Details
Purified
ADDITION
Type
ADDITION
Details
potable water (about 1060 kg) and silica gel are charged to a second vessel
CUSTOM
Type
CUSTOM
Details
The cooled Friedel-Crafts reaction mixture
ADDITION
Type
ADDITION
Details
is then added to the aqueous silica gel slurry
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in the second vessel
CUSTOM
Type
CUSTOM
Details
The stirred quench mixture
FILTRATION
Type
FILTRATION
Details
is filtered at about 58° C.
FILTRATION
Type
FILTRATION
Details
the silica gel filter cake
WASH
Type
WASH
Details
is washed
CUSTOM
Type
CUSTOM
Details
with purified
WASH
Type
WASH
Details
to rinse the quench vessel into the filter
WASH
Type
WASH
Details
The mother and wash liquor filtrates
CUSTOM
Type
CUSTOM
Details
are combined in a vessel
TEMPERATURE
Type
TEMPERATURE
Details
are cooled
STIRRING
Type
STIRRING
Details
with stirring to about 22° C
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
three phases separate
ADDITION
Type
ADDITION
Details
containing a smaller amount of the product
CUSTOM
Type
CUSTOM
Details
These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %
WASH
Type
WASH
Details
The cyclohexane phase is washed
CUSTOM
Type
CUSTOM
Details
with purified
DISTILLATION
Type
DISTILLATION
Details
potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(CNCC2)C)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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